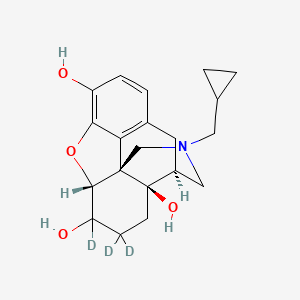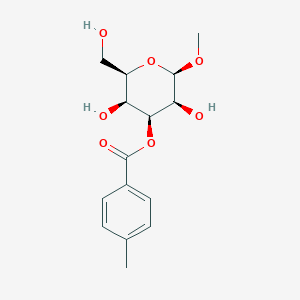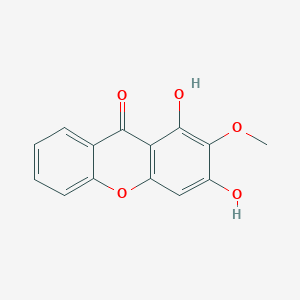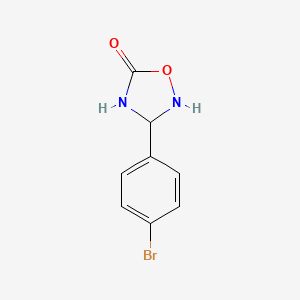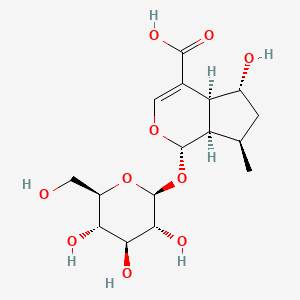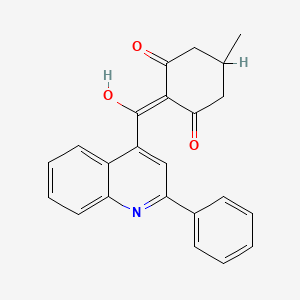
D-Glyceric acid (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glyceric acid (sodium) is the sodium salt of D-Glyceric acid, a three-carbon sugar acid with the chemical formula C3H6O4. It is a chiral compound, meaning it has two enantiomers: D-Glyceric acid and L-Glyceric acid. D-Glyceric acid (sodium) is commonly used in organic synthesis and as a plant growth regulator. It is soluble in water and exhibits weak acidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glyceric acid (sodium) can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant. The reaction proceeds as follows: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] This reaction can also be catalyzed using platinum-based catalysts under base-free conditions .
Industrial Production Methods
Industrial production of D-Glyceric acid (sodium) often involves biotechnological processes. Acetic acid bacteria, such as Gluconobacter frateurii, can transform glycerol into D-Glyceric acid under aerobic conditions. Optimization of initial glycerol concentration and aeration rate can yield more than 80 g/L of D-Glyceric acid . Another method involves the use of Escherichia coli engineered to produce D-Glyceric acid from D-Galacturonate .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glyceric acid (sodium) undergoes various chemical reactions, including:
Oxidation: Oxidation of glycerol to produce D-Glyceric acid.
Reduction: Reduction reactions involving its derivatives.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Nitric acid, platinum-based catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed
Oxidation: D-Glyceric acid.
Reduction: Reduced derivatives of D-Glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Wissenschaftliche Forschungsanwendungen
D-Glyceric acid (sodium) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst or reducing agent.
Biology: Acts as a plant growth regulator, promoting plant growth.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the production of bio-related functional materials, such as surfactants and enzyme inhibitors
Wirkmechanismus
The mechanism by which D-Glyceric acid (sodium) exerts its effects involves its interaction with various molecular targets and pathways. In plants, it promotes growth by acting as a plant growth regulator. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glyceric acid: The enantiomer of D-Glyceric acid.
Tartronic acid: A related three-carbon sugar acid.
Glyceraldehyde: An intermediate in the oxidation of glycerol.
Uniqueness
D-Glyceric acid (sodium) is unique due to its specific chiral configuration and its ability to be produced biotechnologically. Its applications in organic synthesis, plant growth regulation, and bio-related materials make it a versatile compound .
Eigenschaften
Molekularformel |
C3H5NaO4 |
|---|---|
Molekulargewicht |
128.06 g/mol |
IUPAC-Name |
sodium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m1./s1 |
InChI-Schlüssel |
IUEMQUIQAPPJDL-HSHFZTNMSA-M |
Isomerische SMILES |
C([C@H](C(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


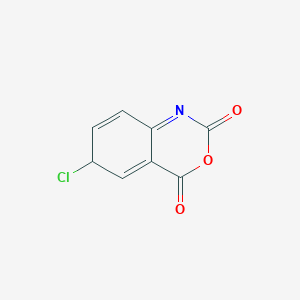
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)
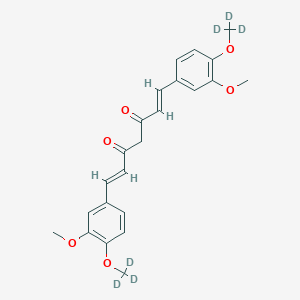
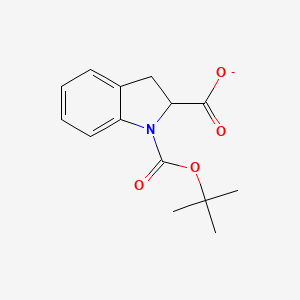

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)
